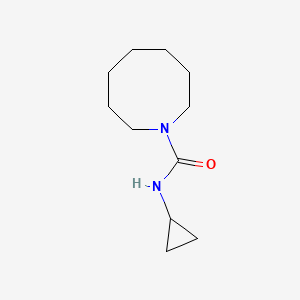

N-cyclopropylazocane-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropylazocane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c14-11(12-10-6-7-10)13-8-4-2-1-3-5-9-13/h10H,1-9H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJBUGMSLPXNHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CCC1)C(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Azocane Scaffolds in Synthetic Organic Chemistry

The azocane (B75157) ring, a saturated eight-membered heterocycle containing one nitrogen atom, is a significant structural motif in the field of chemistry. nih.gov While less common than five- or six-membered nitrogen heterocycles, eight-membered rings like azocane and its unsaturated counterpart, azocine, are found in a variety of natural products and bioactive molecules. nih.govresearchgate.net Their synthesis can be challenging due to unfavorable enthalpic and entropic barriers during ring formation. researchgate.net

Azepanes, the seven-membered ring analogues, and their derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antidiabetic, and antiviral properties. researchgate.netnih.gov This success has spurred interest in related larger ring systems like azocanes as potential scaffolds for new therapeutic agents. researchgate.net The incorporation of the azocane moiety can be a key step in the total synthesis of complex natural products, such as the Lycopodium alkaloid lycopladine H. nih.gov The structural diversity and proven biological relevance of molecules containing these medium-sized nitrogen heterocycles make the azocane scaffold a compelling starting point for the design of compound libraries for drug discovery. researchgate.net

Role of the Cyclopropyl Moiety in Chemical Research

The cyclopropyl (B3062369) group is a small, three-membered carbocycle that has become an increasingly important and versatile component in medicinal chemistry and drug design. nih.govscientificupdate.com Its unique structural and electronic properties distinguish it from larger rings and acyclic alkyl groups. nih.govresearchgate.net The three carbon atoms are coplanar, with C-C bonds that are shorter and possess more π-character than those in alkanes. nih.govresearchgate.net

In drug discovery, the cyclopropyl ring is frequently used as a "bioisostere," a substituent that mimics the size and shape of another group (like a gem-dimethyl or vinyl group) but confers different physicochemical properties. beilstein-journals.orgnih.gov This substitution can lead to significant improvements in a drug candidate's profile.

Key contributions of the cyclopropyl moiety in molecular design include:

Increased Potency and Receptor Binding: The rigid nature of the cyclopropyl ring can lock a molecule into a specific conformation that is more favorable for binding to a biological target, which can enhance potency. researchgate.netiris-biotech.de

Enhanced Metabolic Stability: The C-H bonds on a cyclopropyl ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to those in aliphatic chains. hyphadiscovery.com This can increase the half-life of a drug. hyphadiscovery.com For example, replacing an N-ethyl group with an N-cyclopropyl group can block CYP450-mediated oxidation. iris-biotech.de

Modulation of Physicochemical Properties: The cyclopropyl group is more lipophilic than a hydrogen atom but less so than an isopropyl or phenyl group, allowing for fine-tuning of a molecule's solubility and permeability. iris-biotech.de It can also alter the pKa of adjacent functional groups. beilstein-journals.org

Reduced Off-Target Effects: By providing conformational constraint and altering electronic properties, the cyclopropyl group can improve the selectivity of a drug for its intended target, thereby reducing unwanted side effects. nih.govscientificupdate.com

Table 2: Influence of the Cyclopropyl Moiety in Drug Design

| Property Influenced | Effect of Cyclopropyl Substitution | Reference |

|---|---|---|

| Potency | Can enhance potency through conformational restriction. | nih.govresearchgate.net |

| Metabolic Stability | Often increases stability by blocking oxidative metabolism. | iris-biotech.dehyphadiscovery.com |

| Lipophilicity | Can reduce lipophilicity compared to larger alkyl or aryl groups. | iris-biotech.de |

| Receptor Binding | Can contribute to a more entropically favorable binding. | nih.goviris-biotech.de |

Importance of the Carboxamide Functional Group in Molecular Design

The carboxamide group (-C(=O)N<) is a cornerstone functional group in medicinal chemistry, found in a vast number of natural products, pharmaceuticals, and materials. jocpr.combritannica.com Its significance stems from a combination of high stability and versatile intermolecular bonding capabilities. ontosight.aiontosight.ai

The amide bond is exceptionally stable due to resonance delocalization between the carbonyl oxygen, the carbon, and the nitrogen atoms. jocpr.comnih.gov This stability makes it a reliable linker in complex molecules. jocpr.com Furthermore, the carboxamide group is an excellent hydrogen bond donor (from the N-H) and acceptor (at the carbonyl oxygen), allowing it to form strong and specific interactions with biological targets like proteins and enzymes. ontosight.aiontosight.ai

In molecular design, the carboxamide linkage is valued for several reasons:

Pharmacophore Element: Carboxamides are key components of numerous pharmacophores and are present in many approved drugs, exhibiting a wide range of biological activities including anticancer and antiviral properties. ontosight.ainih.gov

Structural Versatility: The substituents on both the carbonyl and nitrogen atoms can be readily modified, making the carboxamide group a versatile scaffold for exploring structure-activity relationships (SAR). ontosight.ainih.gov

Bioisosteric Replacement: The carboxamide can act as a bioisostere for other functional groups and is often considered a key "privileged structure" in drug discovery. ontosight.ainih.gov

Improved Pharmacokinetics: Its ability to form hydrogen bonds can improve a molecule's pharmacokinetic profile. nih.gov It is a fundamental component of peptides and proteins, contributing to their structure and function. jocpr.com

Table 3: Characteristics of the Carboxamide Functional Group

| Feature | Description | Reference |

|---|---|---|

| Stability | High chemical and proteolytic stability due to resonance. | jocpr.comnih.gov |

| Hydrogen Bonding | Acts as both a hydrogen bond donor and acceptor. | ontosight.aiontosight.ai |

| Biological Activity | Found in a wide array of bioactive molecules and pharmaceuticals. | jocpr.comontosight.ai |

Interplay of Structural Motifs in N Cyclopropylazocane 1 Carboxamide: a Research Perspective

Strategies for Azocane Ring Construction

The construction of the azocane ring system requires strategic approaches to overcome the inherent difficulties of forming eight-membered rings. Methodologies range from building the ring from acyclic precursors (annulation) to expanding smaller, more readily accessible rings.

Annulation Reactions for Eight-Membered Nitrogen Heterocycles

Annulation, the formation of a ring onto a pre-existing structure, is a powerful strategy for synthesizing heterocycles. For azocanes, this often involves the reaction of two synthons that provide the necessary atoms for the new ring.

[4+4] Annulation : Tandem reactions involving a Pd-catalyzed cross-coupling and a [4+4] cycloaddition have been utilized to create eight-membered rings. For instance, the reaction of vinyl triflates with allenylindium can lead to dienone products via a [4+4+1] annulation, showcasing a method to build complex cyclic systems.

Tandem Ring-Forming Strategies : A tandem strategy involving the benzannulation of cyclobutenones with ynamides, followed by ring-closing metathesis, has been developed to synthesize polycyclic nitrogen heterocycles, including hydrobenzoazocines.

Dual C-H Activation : Rhodium(III)-catalyzed dual C-H activation and coupling of hydrazones with alkynes provides a route to various fused pyridazine (B1198779) heterocycles. By tethering the alkyne to the hydrazone, intramolecular annulations can yield more complex tricyclic products, demonstrating a versatile approach to building nitrogen-containing ring systems.

Ring-Expansion Approaches to Azocane Derivatives

Ring-expansion methodologies offer an alternative and often efficient route to azocanes, starting from more common five- or six-membered nitrogen heterocycles like piperidines. This approach leverages the relative ease of synthesizing smaller rings and transforming them into the desired larger ring system.

A notable strategy involves a palladium-catalyzed two-carbon ring expansion of 2-alkenyl piperidines to form their corresponding azocane counterparts. This method is advantageous due to its mild conditions and tolerance of various functional groups. The process can proceed with high enantioretention, making it valuable for creating enantioenriched azocane scaffolds. Another approach describes a metal-free ring expansion of specific piperidine (B6355638) derivatives into α-trifluoromethyl azocanes through a bicyclic azetidinium intermediate, which can be opened by various nucleophiles with high selectivity.

Furthermore, a general ring expansion strategy using synergistic bimetallic catalysis has been developed, involving a formal cross-dimerization between three-membered aza-heterocycles and three- or four-membered-ring ketones. This method provides a modular and robust synthesis for a variety of N-heterocycles. Aryne insertion into the C(sp³)–N bond of 1,3-diaza-heterocycles, such as imidazolidines, represents another novel route to benzofused medium-ring N-heterocycles in a single step.

Metal-Catalyzed Syntheses of Functionalized Azocanes

Transition metal catalysis provides a powerful toolkit for constructing functionalized azocanes, often with high efficiency and selectivity. Rhodium, in particular, has been extensively used in these transformations.

A direct approach to substituted azocanes involves a rhodium-catalyzed cycloaddition–fragmentation process. In this method, N-cyclopropylacrylamides are exposed to a cationic Rh(I) catalyst under a carbon monoxide atmosphere. This generates a rhodacyclopentanone intermediate, which, after alkene insertion and fragmentation, yields the azocane product. The structure of an unsubstituted azocane formed through this method was confirmed by single-crystal X-ray diffraction, revealing a strained, twisted enamide geometry.

The table below summarizes the scope of this Rh-catalyzed process for various substituted N-cyclopropylacrylamides.

| Entry | Starting Material (Substituent) | Product | Yield (%) |

| 1 | 4a (R¹,²,³ = H) | 7a | 74 |

| 2 | 4b (R² = C₆H₅) | 7b | 81 |

| 3 | 4c (R² = 4-MeOC₆H₄) | 7c | 84 |

| 4 | 4d (R² = 2-thienyl) | 7d | 78 |

| 5 | 4e (R² = N(Bn)₂) | 7e | 65 |

| 6 | 4g (R¹ = Me) | 7g | 63 |

| 7 | 4h (R¹ = n-Bu) | 7h | 61 |

| 8 | 4i (R¹ = i-Pr) | 7i | 58 |

Data sourced from a rhodium-catalyzed cycloaddition–fragmentation study. Yields are for the isolated product.

Novel Non-Catalytic Pathways for Azocane Formation

While metal catalysis is dominant, non-catalytic methods for forming azocane rings are also being developed. These pathways often rely on the inherent reactivity of strategically designed precursors.

One such method involves a visible-light-induced intramolecular α-alkenylation through a metal-free dehydrohalogenative C(sp²)–C(sp²) coupling reaction, which can form eight-membered rings. This process is believed to proceed through a cascade of [2+2]-photocycloaddition, elimination, and retro-[2+2]-photocycloaddition, involving cyclobutane (B1203170) and cyclobutene (B1205218) intermediates. This stereoselective transformation exclusively yields cyclic (1Z,3Z)-1,3-diene products.

Enzyme-guided evolution also presents a novel, non-catalytic approach. Directed evolution of enzymes like cytochrome P450 can create variants that catalyze non-natural reactions, such as intramolecular C-H amination, to form new heterocyclic products.

Modular Synthetic Routes to Substituted Azocanes

Modular or divergent synthesis allows for the creation of a library of related compounds from a common intermediate, which is highly valuable in drug discovery.

The rhodium-catalyzed cycloaddition–fragmentation strategy mentioned previously is inherently modular, as variations in the starting N-cyclopropylacrylamide lead to differently substituted azocane products. Similarly, the palladium-catalyzed two-carbon ring expansion of allylic amines allows for the conversion of a range of easily accessible pyrrolidine (B122466) and piperidine substrates into diverse azepane and azocane systems. The products of this methodology are ideal scaffolds for creating compound libraries through further orthogonal transformations. A convergent radical-based route to azaindanes, which involves the addition of xanthates to alkenes followed by cyclization, demonstrates how a modular approach can assemble complex fused heterocyclic systems.

Synthesis of Cyclopropyl Carboxamide Systems

The N-cyclopropyl carboxamide moiety is a key feature of the target molecule. Its synthesis is typically achieved through the coupling of a cyclopropylamine (B47189) with a carboxylic acid or its activated derivative.

Several methods exist for the synthesis of the cyclopropylamine precursor itself, such as the facile conversion of carboxamides using Grignard reagents and titanium(IV) compounds. The synthesis of the cyclopropane (B1198618) ring can be achieved through various methods, including Corey-Chaykovsky cyclopropanation of α,β-unsaturated amides.

The final amide bond formation is a standard transformation in organic synthesis. A common method involves the reaction of a carboxylic acid with an amine in the presence of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt). For instance, a series of 1-phenylcyclopropane carboxamide derivatives were synthesized by coupling various substituted 1-phenylcyclopropane carboxylic acids with different amines using this approach.

Alternatively, copper-mediated N-cyclopropylation of amides using cyclopropylboronic acid provides a direct route to N-cyclopropyl amides. Another process involves the amidation of cyclopropanecarboxylic acid esters with ammonia (B1221849) in an alcoholic solution, catalyzed by an alcoholate, to produce cyclopropanecarboxamide.

The table below outlines a general synthetic scheme for cyclopropane amide derivatives.

| Step | Reaction | Reagents and Conditions | Typical Yield |

| i | Knoevenagel Condensation | Malonic acid, DMF, 90 °C | 80–82% |

| ii | Amidation | DMAP, N,O-dimethylhydroxylamine hydrochloride, EDCI, DCM, rt | 60–70% |

| iii | Corey-Chaykovsky Cyclopropanation | NaH, Trimethylsulfonyl iodide, THF, 25 °C | 76–82% |

| iv | Hydrolysis | MeOH, NaOH, 25 °C | 80–90% |

| v | Amide Coupling | THF, EDCI, HOBT, amine, 37 °C | 50–80% |

Data adapted from a study on the synthesis of amide derivatives containing cyclopropane.

An in-depth examination of the synthetic pathways leading to This compound reveals a landscape of sophisticated chemical strategies. The construction of this molecule, which features a unique combination of a strained cyclopropyl ring and a medium-sized azocane heterocycle, necessitates advanced methodologies to control stereochemistry, ensure functional group compatibility, and efficiently assemble the final architecture. This article focuses exclusively on the advanced synthetic techniques applicable to the formation of this compound and its core structural components.

Computational Chemistry Approaches in the Analysis of N Cyclopropylazocane 1 Carboxamide

Density Functional Theory (DFT) Studies

DFT calculations are a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. researchgate.net By modeling the electron density, DFT can elucidate a molecule's geometry, energy, and various chemical properties. For N-cyclopropylazocane-1-carboxamide, DFT studies would allow for a detailed exploration of its fundamental characteristics, from its preferred three-dimensional shape to its reactivity patterns.

The structure of this compound is defined by several degrees of freedom: the flexible eight-membered azocane (B75157) ring, the potential for cis-trans isomerism about the amide bond, and the orientation of the N-cyclopropyl group. The azocane ring itself is known to be strained and can adopt various non-planar conformations. acs.org

A thorough conformational analysis using DFT would involve scanning the potential energy surface (PES) by systematically rotating the key dihedral angles. This process identifies various low-energy conformers, which are then subjected to full geometry optimization to locate the stable local and global energy minima. The relative energies of these conformers determine their population distribution at a given temperature. For instance, the energy difference between conformers with the cyclopropyl (B3062369) group in different orientations or distinct puckering modes of the azocane ring can be quantified.

Table 1: Illustrative Relative Energies of Hypothetical this compound Conformers This table presents hypothetical data to illustrate the typical output of a DFT conformational analysis.

| Conformer ID | Azocane Ring Conformation | Amide Isomer | Relative Energy (kcal/mol) |

| Conf-1 | Twisted Boat-Chair | Trans | 0.00 |

| Conf-2 | Twisted Crown | Trans | 1.85 |

| Conf-3 | Boat-Boat | Trans | 3.20 |

| Conf-4 | Twisted Boat-Chair | Cis | 5.50 |

Transition State Characterization and Reaction Pathway Elucidation

DFT is a powerful tool for mapping the pathways of chemical reactions and conformational changes by locating the transition states (TS) that connect reactants, intermediates, and products. youtube.com For this compound, key dynamic processes include the rotation around the C(O)-N(azocane) amide bond and the interconversion between different ring conformations.

To elucidate a reaction pathway, one would first optimize the geometries of the initial and final states (e.g., two different conformers). Subsequently, methods such as Nudged Elastic Band (NEB) or synchronous transit-guided quasi-Newton (STQN) can be employed to find the highest-energy point along the lowest-energy path, which is the transition state. A defining characteristic of a true TS is that a frequency calculation results in precisely one imaginary frequency, representing the atomic motion along the reaction coordinate. youtube.com The energy difference between the initial state and the transition state defines the activation energy barrier for the process.

Table 2: Hypothetical Activation Energies for Conformational Changes This table shows representative DFT-calculated energy barriers for processes in similar amide systems.

| Process | Initial State | Final State | Activation Energy (kcal/mol) |

| Amide Bond Rotation | Trans Isomer | Cis Isomer | 18.5 |

| Azocane Ring Inversion | Conformer A | Conformer B | 7.2 |

Electronic Structure Analysis: Frontier Molecular Orbitals, Electrostatic Potential Surfaces

The electronic structure governs a molecule's reactivity and intermolecular interactions. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. researchgate.net The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (Eg) is an indicator of chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the lone pair electrons of the carbonyl oxygen and the azocane nitrogen. The LUMO is anticipated to be the π* antibonding orbital of the C=O group.

The Molecular Electrostatic Potential (MEP) surface provides a visual map of the charge distribution. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. In this molecule, the most negative potential would be centered on the carbonyl oxygen atom.

Table 3: Hypothetical Frontier Molecular Orbital Energies Values are illustrative for a typical carboxamide calculated with DFT.

| Parameter | Energy (eV) | Description |

| E(HOMO) | -6.85 | Electron-donating capability |

| E(LUMO) | 1.20 | Electron-accepting capability |

| Energy Gap (Eg) | 8.05 | Chemical stability/reactivity index |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations can accurately predict spectroscopic parameters, which is invaluable for structure elucidation and verification. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to compute nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). acs.org While raw calculated values are useful, accuracy is significantly improved by applying a linear scaling correction based on a comparison between theoretical and experimental data for a set of standard compounds. rsc.org

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. The computed frequencies are often systematically higher than experimental values due to the harmonic oscillator approximation and are typically scaled by an empirical factor (e.g., ~0.96-0.98) to achieve better agreement with experiment. chemrxiv.org

Table 4: Illustrative Comparison of Calculated and "Experimental" ¹³C NMR Chemical Shifts This table provides a hypothetical example of how DFT-predicted NMR data is compared to experimental values. "Experimental" values are postulated for illustrative purposes.

| Carbon Atom | Calculated Shift (ppm) | Scaled Calculated Shift (ppm) | "Experimental" Shift (ppm) |

| C=O (carboxamide) | 178.2 | 172.5 | 172.3 |

| C-H (cyclopropyl) | 18.5 | 14.1 | 14.3 |

| CH₂ (cyclopropyl) | 10.1 | 6.2 | 6.4 |

| CH₂ (azocane, α to N) | 55.4 | 50.1 | 50.3 |

Analysis of Reactive Sites and Selectivity (e.g., Fukui Functions, ALIE)

To gain a more quantitative understanding of local reactivity, DFT provides powerful conceptual tools. Fukui functions (f(r)) are used to identify which atoms in a molecule are most susceptible to a specific type of attack. nih.govresearchgate.net The function for nucleophilic attack (f+) highlights electrophilic sites, while the function for electrophilic attack (f-) highlights nucleophilic sites. These are often condensed to atomic centers to provide a numerical index of reactivity for each atom.

The Average Local Ionization Energy (ALIE) is another descriptor, where lower values on the molecular surface indicate sites where electrons are most easily removed, corresponding to the most reactive centers for electrophilic attack. chemrxiv.org For this compound, ALIE analysis would likely highlight the lone pairs of the oxygen and nitrogen atoms as the most reactive sites.

Table 5: Hypothetical Condensed Fukui Function (f⁻) Values for Electrophilic Attack This table illustrates how Fukui functions identify the most nucleophilic atoms. Higher values indicate greater reactivity.

| Atom | Fukui Index (f⁻) | Rank |

| O (carbonyl) | 0.35 | 1 |

| N (azocane) | 0.28 | 2 |

| C (carbonyl) | 0.05 | 3 |

Non-Covalent Interactions and Intermolecular Forces

While the preceding sections focus on a single molecule, DFT can also be used to study dimers or larger clusters to understand the non-covalent interactions (NCIs) that dictate the molecule's behavior in the solid or liquid phase. nih.gov These interactions, though weak, are critical for crystal packing, solubility, and biological recognition.

For this compound, the primary intermolecular forces would be dipole-dipole interactions stemming from the polar amide group and weak C-H···O hydrogen bonds involving the carbonyl oxygen as an acceptor. Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) or NCI plots can be used to visualize and quantify these interactions, identifying bond critical points and characterizing their strength and nature. nih.gov

Table 6: Hypothetical Non-Covalent Interactions in a Dimer This table presents representative interaction types and energies for a carboxamide dimer.

| Interaction Type | Atoms Involved | Distance (Å) | Interaction Energy (kcal/mol) |

| Dipole-Dipole | (C=O)···(N-C) | ~3.5 | -2.5 |

| C-H···O Hydrogen Bond | (Azocane)C-H···O=C | 2.4 | -1.2 |

| van der Waals | Cyclopropyl···Cyclopropyl | >4.0 | -0.5 |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into the conformational dynamics, solvent effects, and structural stability of a molecule like this compound.

Conformational Dynamics of this compound in Solution and Condensed Phases

The conformational landscape of this compound is primarily dictated by the flexibility of the eight-membered azocane ring. Eight-membered rings, such as cyclooctane (B165968) and its heteroatomic analogs, are known to exist in several low-energy conformations. princeton.edu For the azocane ring, the most common conformations are the boat-chair (BC), chair-chair (CC), and boat-boat (BB) forms. The relative energies of these conformers are influenced by a combination of angle strain, torsional strain, and transannular interactions (non-bonded interactions between atoms across the ring). princeton.edu

MD simulations in different phases (e.g., in a vacuum to represent the gas phase, or in a solvent box to represent the solution phase) would be instrumental in mapping the potential energy surface and identifying the most populated conformational states. These simulations can track the time evolution of key dihedral angles within the azocane ring and the orientation of the N-cyclopropylcarboxamide group.

Table 1: Representative Conformational Analysis of a Substituted Azocane Ring

| Conformer | Key Dihedral Angles (degrees) | Relative Energy (kcal/mol) | Predicted Population (%) |

| Boat-Chair (BC) | τ1: -110, τ2: 70, τ3: -55, τ4: 95 | 0.0 | 60 |

| Chair-Chair (CC) | τ1: -90, τ2: 90, τ3: -90, τ4: 90 | 1.5 | 25 |

| Boat-Boat (BB) | τ1: 85, τ2: -85, τ3: 85, τ4: -85 | 2.5 | 10 |

| Twist-Chair (TC) | τ1: -120, τ2: 80, τ3: -40, τ4: 70 | 3.0 | 5 |

This table is illustrative and based on typical values for substituted cyclooctane systems. The actual values for this compound would require specific computational studies.

Solvent Effects on Reactivity and Structure

The solvent environment can have a profound impact on the structure, dynamics, and reactivity of a molecule. For this compound, the polarity of the solvent is expected to influence the conformational equilibrium and the accessibility of different reactive sites. MD simulations employing explicit solvent models (where individual solvent molecules are included in the simulation) or implicit solvent models (where the solvent is treated as a continuous medium) can elucidate these effects.

In polar solvents, such as water or ethanol, hydrogen bonding between the solvent and the carbonyl oxygen of the carboxamide group would be a significant interaction. This can stabilize conformations where the amide group is more exposed to the solvent. Conversely, in non-polar solvents like hexane (B92381) or chloroform, intramolecular interactions and van der Waals forces will be more dominant in determining the preferred conformation.

Computational studies on other amide-containing molecules have shown that solvent polarity can affect properties like the HOMO-LUMO gap, which is related to the molecule's electronic reactivity. nih.gov For this compound, MD simulations could be used to calculate properties such as the radial distribution function (RDF) of solvent molecules around key functional groups. The RDF would provide a quantitative measure of the solvation shell structure and help in understanding how the solvent mediates intramolecular and intermolecular interactions.

Table 2: Predicted Solvent Effects on Key Properties of an Amide-Containing Molecule

| Solvent | Dielectric Constant | Hydrogen Bond Donor/Acceptor | Predicted Effect on Amide Conformation |

| Water | 80.1 | Both | Stabilization of extended conformers due to H-bonding |

| Ethanol | 24.5 | Both | Moderate stabilization of extended conformers |

| Acetone | 20.7 | Acceptor | Less stabilization of extended forms compared to protic solvents |

| Chloroform | 4.8 | Weak Donor | Preference for more compact, intramolecularly interacting conformers |

| Hexane | 1.9 | Neither | Strong preference for compact conformers |

This table presents general trends observed for amide-containing compounds and serves as a predictive guide for this compound.

Computational Insights into Structural Stability

The structural stability of this compound is a result of a delicate balance between stabilizing and destabilizing forces within the molecule. MD simulations can provide valuable insights into these factors by analyzing various energetic and geometric parameters over time.

A key factor in the stability of amides is the potential for intramolecular hydrogen bonding. imperial.ac.uk While this compound does not have a classic hydrogen bond donor within the carboxamide group itself (as the nitrogen is tertiary), the possibility of C-H···O interactions involving the cyclopropyl or azocane hydrogens and the carbonyl oxygen cannot be ruled out. These weak hydrogen bonds can contribute to the stability of certain conformations.

MD simulations allow for the calculation of the potential energy of the system as a function of its geometry, effectively mapping out the potential energy surface. researchgate.net By identifying the global and local minima on this surface, the most stable conformations can be determined. Furthermore, the energy barriers between different conformers can be calculated, providing information about the kinetic stability and the timescale of conformational transitions.

Table 3: Analysis of Potential Stabilizing and Destabilizing Interactions in this compound

| Interaction Type | Potential Contribution | Predicted Magnitude |

| Stabilizing | ||

| Amide Resonance | Planarization of the amide bond | High |

| van der Waals Interactions | Favorable packing in folded conformers | Medium |

| Weak C-H···O Hydrogen Bonds | Conformational stabilization | Low to Medium |

| Destabilizing | ||

| Torsional Strain | Eclipsing interactions in the azocane ring | Medium to High |

| Angle Strain | Deviation from ideal bond angles in the azocane ring | Medium |

| Transannular Steric Hindrance | Repulsion between atoms across the azocane ring | High |

| Steric Clash (Cyclopropyl-Azocane) | Repulsion between the cyclopropyl group and the ring | Medium to High |

This table is a qualitative assessment based on the structural features of this compound and findings from related systems.

Advanced Spectroscopic Characterization Techniques for N Cyclopropylazocane 1 Carboxamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the characterization of N-cyclopropylazocane-1-carboxamide, offering unparalleled detail at the atomic level.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial and fundamental information for structural elucidation. The ¹H NMR spectrum would reveal distinct signals for the protons of the cyclopropyl (B3062369) group, the azocane (B75157) ring, and the amide N-H proton. The cyclopropyl protons typically appear in the upfield region (approx. 0.5-1.0 ppm), while the methylene (B1212753) protons of the azocane ring would present as a complex series of multiplets in the range of 1.5-3.5 ppm due to their varied chemical environments and spin-spin coupling. The amide proton would likely be observed as a broad singlet further downfield.

The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom. The carbons of the cyclopropyl ring would be found at high field, while the azocane ring carbons would resonate in the aliphatic region, and the carbonyl carbon of the carboxamide would appear significantly downfield (typically 160-180 ppm).

To definitively assign these signals and establish the connectivity of the atoms, two-dimensional (2D) NMR experiments are essential. A Correlation Spectroscopy (COSY) experiment, for instance, would reveal correlations between protons that are coupled to each other, allowing for the tracing of the proton network within the azocane and cyclopropyl moieties. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) would then link each proton to its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Moiety | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Azocane Ring | -CH₂- (adjacent to N) | 3.0 - 3.5 | 45 - 55 |

| -CH₂- (other) | 1.5 - 2.0 | 25 - 35 | |

| Cyclopropyl Group | -CH- | 0.8 - 1.0 | 10 - 20 |

| -CH₂- | 0.5 - 0.8 | 5 - 15 | |

| Carboxamide | N-H | 7.5 - 8.5 | N/A |

| C=O | N/A | 170 - 175 |

Note: These are predicted values and can vary based on solvent and temperature.

The eight-membered azocane ring of this compound is conformationally flexible, capable of existing in various boat-chair and crown conformations. Additionally, rotation around the amide C-N bond can be restricted. These dynamic processes can be studied using dynamic NMR (DNMR) spectroscopy. nih.gov By acquiring NMR spectra at different temperatures, researchers can observe changes in the line shapes of the signals. At low temperatures, where the conformational exchange is slow on the NMR timescale, separate signals for each distinct conformer may be observed. As the temperature increases, these signals broaden and eventually coalesce into a single, averaged signal when the exchange becomes rapid. mdpi.com The analysis of these temperature-dependent spectral changes allows for the calculation of the activation energy barriers for conformational interchange, providing crucial thermodynamic data about the molecule's flexibility. nih.gov

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the crystalline and amorphous forms of pharmaceutical compounds. europeanpharmaceuticalreview.com For this compound, ssNMR can provide detailed structural information without the need for a single crystal. researchgate.net ¹³C cross-polarization magic-angle spinning (CP/MAS) is a common ssNMR experiment that yields high-resolution spectra of solid samples. nih.gov The chemical shifts in ssNMR are highly sensitive to the local electronic environment, meaning that different crystalline forms (polymorphs) of the compound, which have different packing arrangements and intermolecular interactions, will produce distinct ssNMR spectra. europeanpharmaceuticalreview.comresearchgate.net This makes ssNMR an invaluable tool for identifying and quantifying different solid forms, which can have significant implications for the material's physical properties. europeanpharmaceuticalreview.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Each functional group within this compound gives rise to characteristic vibrational modes. libretexts.org The carboxamide group is particularly informative, with a strong C=O stretching vibration typically appearing in the IR spectrum between 1630 and 1680 cm⁻¹. The N-H stretching vibration of the amide is also a prominent feature, usually observed in the range of 3200-3400 cm⁻¹. The cyclopropyl group has characteristic C-H stretching vibrations above 3000 cm⁻¹ and ring "breathing" modes at lower frequencies. The azocane ring contributes a multitude of C-H stretching and bending vibrations, as well as C-N stretching modes.

Table 2: Key Vibrational Modes for this compound

| Moiety | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Carboxamide | N-H Stretch | 3200 - 3400 |

| C=O Stretch (Amide I) | 1630 - 1680 | |

| N-H Bend (Amide II) | 1510 - 1570 | |

| Cyclopropyl | C-H Stretch | 3000 - 3100 |

| Ring Deformation | 1000 - 1050 | |

| Azocane | C-H Stretch | 2850 - 2960 |

| C-N Stretch | 1000 - 1250 |

The precise frequencies of these vibrational modes are sensitive to the molecule's conformation. youtube.com Different spatial arrangements of the atoms will lead to subtle but measurable shifts in the vibrational frequencies. For instance, the C=O stretching frequency can be influenced by hydrogen bonding interactions, which in turn depend on the conformation of the azocane ring and the orientation of the carboxamide group. By carefully analyzing the IR and Raman spectra, potentially with the aid of computational chemistry to predict the vibrational frequencies of different conformers, a "vibrational fingerprint" for specific conformations can be established. This allows researchers to identify the predominant conformation in a given sample and to study conformational changes induced by factors such as temperature, pressure, or solvent.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is a cornerstone in chemical analysis, offering high sensitivity and specificity for determining molecular weights and elucidating structural features of compounds like this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a molecule. By providing highly accurate mass measurements, typically with errors in the parts-per-million (ppm) range, HRMS allows for the confident assignment of a molecular formula. For this compound, with a chemical formula of C₁₁H₂₀N₂O, the theoretical exact mass can be calculated. HRMS analysis would be expected to yield an experimental mass that closely matches this theoretical value, thereby confirming its elemental composition.

Table 1: Theoretical vs. Experimental Mass Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₁H₂₀N₂O |

| Theoretical Monoisotopic Mass | 196.1576 u |

| Expected HRMS Result (M+H)⁺ | 197.1648 u |

| Mass Accuracy Requirement | < 5 ppm |

This table presents hypothetical data that would be expected from an HRMS analysis of this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is an essential tool for structural elucidation. In an MS/MS experiment, precursor ions of this compound are selected and then fragmented through collision-induced dissociation (CID). The resulting product ions provide a fragmentation pattern, which acts as a molecular fingerprint. Analysis of these fragments allows researchers to deduce the connectivity of atoms within the molecule. For this compound, characteristic fragmentation would likely involve cleavages at the amide bond, within the azocane ring, and loss of the cyclopropyl group.

Table 2: Predicted Fragmentation Pattern of this compound in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |

| 197.1648 | 155.1546 | C₃H₄ | Loss of the cyclopropyl group |

| 197.1648 | 114.1281 | C₅H₉N | Cleavage of the azocane ring |

| 197.1648 | 84.0813 | C₆H₁₁NO | Fragmentation of the carboxamide moiety |

This table outlines a plausible fragmentation pathway based on the known chemical structure of this compound.

Detection and Characterization of Reaction Intermediates

During the synthesis of this compound, various intermediates are formed. Mass spectrometry, often coupled with liquid chromatography (LC-MS), is invaluable for monitoring the progress of the chemical reaction. By analyzing samples from the reaction mixture at different time points, researchers can detect and identify the molecular weights of intermediates. This information is crucial for optimizing reaction conditions, such as temperature, reaction time, and the choice of reagents, to maximize the yield and purity of the final product.

X-ray Crystallography

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed model of its molecular structure can be constructed.

Single-Crystal X-ray Diffraction for Absolute Stereochemistry Determination

For chiral molecules like this compound, which may exist as different enantiomers or diastereomers, single-crystal X-ray diffraction is the gold standard for determining the absolute stereochemistry. nih.gov By using anomalous dispersion effects, the absolute configuration of stereocenters can be unambiguously assigned. This is of utmost importance in pharmaceutical research, as different stereoisomers can have vastly different biological activities and metabolic fates.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.2 Å, b = 8.5 Å, c = 14.1 Å, β = 95.5° |

| Resolution | 0.75 Å |

| Flack Parameter | 0.05(3) |

This table presents representative crystallographic data that could be obtained from a single-crystal X-ray diffraction study, with a Flack parameter close to zero indicating the correct absolute stereochemistry has been determined.

Elucidation of Solid-State Packing and Intermolecular Interactions

The data from X-ray crystallography also reveals how molecules of this compound are arranged in the crystal lattice. nih.gov This includes the identification of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions. The amide group in this compound, for instance, is capable of forming hydrogen bonds, which can significantly influence the crystal packing and, consequently, the compound's physical properties like melting point, solubility, and stability. Understanding these interactions is crucial for formulation development and for predicting the compound's behavior in a biological environment.

UV-Vis and Fluorescence Spectroscopy in the Study of this compound

The exploration of the photophysical properties of this compound, a saturated aliphatic amide, through UV-Vis and fluorescence spectroscopy, offers insights into its electronic structure and dynamic behavior in the excited state. While specific research on this particular compound is not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining the characteristic behavior of its core functional groups and analogous aliphatic amides.

Photophysical Studies, including Quantum Yields and Quenching Phenomena

Quantum Yields

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For simple aliphatic amides that lack extended π-conjugation or aromatic moieties, fluorescence quantum yields are generally observed to be very low. This is attributed to the prevalence of efficient non-radiative decay pathways, such as internal conversion and intersystem crossing, which allow the excited molecule to return to the ground state without emitting a photon.

| Compound Type | Typical Fluorescence Quantum Yield (Φf) | Notes |

|---|---|---|

| Simple Aliphatic Amides | < 0.01 | Generally considered non-fluorescent or very weakly fluorescent due to efficient non-radiative decay. |

| Tyrosine Amides | Significantly lower than native tyrosine | The amide group acts as an intramolecular quencher. capes.gov.br |

This table provides an overview of the expected fluorescence quantum yields for aliphatic amides, highlighting their typically low values.

Quenching Phenomena

Fluorescence quenching is the process by which the fluorescence intensity of a substance is decreased by the presence of another substance, known as a quencher. This can occur through various mechanisms, including collisional (dynamic) quenching, static quenching, and Förster resonance energy transfer (FRET). For a molecule like this compound, collisional quenching is a particularly relevant process.

In collisional quenching, the excited fluorophore collides with a quencher molecule, leading to de-excitation without photon emission. A common and efficient collisional quencher is molecular oxygen (O₂), which is ubiquitous in many experimental environments. The quenching process is typically described by the Stern-Volmer equation:

F₀/F = 1 + Ksv[Q]

where:

F₀ is the fluorescence intensity in the absence of the quencher.

F is the fluorescence intensity in the presence of the quencher.

Ksv is the Stern-Volmer quenching constant.

[Q] is the concentration of the quencher.

Studies on the fluorescence quenching of various fluorophores by molecular oxygen have shown that it is often a diffusion-controlled process, meaning that nearly every collision between the excited fluorophore and an oxygen molecule results in quenching. The quenching of N-acetyl-L-tryptophanamide (NATA) by acrylamide (B121943) and iodide has also been studied in detail, revealing complex decay mechanisms. nih.gov

Given the likely very low intrinsic fluorescence of this compound, detailed quenching studies would be challenging. However, it is reasonable to predict that its fluorescence, if detectable, would be susceptible to quenching by common quenchers like dissolved oxygen.

Applications of Azocane and Cyclopropyl Carboxamide Scaffolds in Contemporary Chemical Research

Utility in Complex Molecule Synthesis

The azocane (B75157) and cyclopropyl (B3062369) carboxamide scaffolds are valuable building blocks in the synthesis of complex molecules, offering unique conformational and electronic properties that chemists can exploit to construct diverse and intricate molecular architectures.

Building Blocks for Diverse Heterocyclic Systems

The azocane ring, a saturated eight-membered heterocycle containing a nitrogen atom, serves as a versatile scaffold for the synthesis of more complex heterocyclic systems. Its flexible, yet defined, three-dimensional structure makes it an attractive starting point for constructing polycyclic compounds with potential biological activity. For instance, derivatives of azocane are utilized in the preparation of compounds like guanethidine (B1672426) and trocimine. nih.gov

Furthermore, the azocane framework can be elaborated into various fused and bridged heterocyclic systems. Ring-expansion reactions of smaller nitrogen-containing rings, such as pyrrolidines and piperidines, provide a modern and stereoselective route to azocane derivatives. Palladium-catalyzed rearrangements of allylic amines, for example, enable a two-carbon ring expansion to furnish azepane and azocane systems with high efficiency and enantioretention. This methodology allows for the conversion of readily available starting materials into more complex and medicinally relevant scaffolds.

N-Acylazocane derivatives, such as N-acetyl diazocines, have also been synthesized and employed in cross-coupling reactions to introduce further molecular diversity. ku.edu These reactions, including Suzuki and Stille couplings, allow for the attachment of various aryl and vinyl groups to the azocane-containing core, demonstrating its utility as a platform for generating libraries of structurally diverse compounds. ku.edu

Chiral Auxiliaries and Inducers in Asymmetric Synthesis

While the direct application of simple azocane derivatives as chiral auxiliaries is not extensively documented, the principles of asymmetric synthesis often rely on chiral nitrogen-containing heterocycles. The conformational rigidity and the presence of a stereogenic center in substituted chiral azocanes could, in principle, allow them to function as effective controllers of stereochemistry in asymmetric transformations.

On the other hand, the cyclopropyl carboxamide moiety has been more explicitly utilized in the realm of asymmetric synthesis. Chiral cyclopropane-containing molecules are valuable targets in medicinal chemistry, and their enantioselective synthesis is of significant interest. Methodologies have been developed that employ chiral auxiliaries to direct the stereochemical outcome of reactions that form or involve cyclopropane (B1198618) rings. For instance, a three-step sequence involving an aldol (B89426) reaction with a chiral oxazolidinone auxiliary, followed by a directed cyclopropanation and subsequent retro-aldol cleavage, has been used to generate enantiopure cyclopropane-carboxaldehydes. This approach highlights how a chiral auxiliary can be temporarily installed to control the formation of a chiral cyclopropane ring and then removed to yield the desired enantiomerically enriched product.

Contributions to Methodological Advancements in Organic Synthesis

The unique structural and electronic features of azocane and cyclopropyl carboxamide scaffolds have made them valuable substrates for the development and validation of new synthetic methodologies, particularly in the areas of catalysis and bond-forming reactions.

Substrates for Novel Catalytic Transformations

The development of novel catalytic transformations often relies on the use of well-defined substrates to test the scope and limitations of a new method. N-Substituted azocanes and cyclopropyl carboxamides have served this purpose in various catalytic systems.

For example, the synthesis of chiral cyclopropylamides has been achieved through a highly enantioselective intermolecular cyclopropanation of primary N-vinylamides with carbene intermediates, catalyzed by a cationic rhodium(I)/diene complex. researchgate.net This method provides efficient access to enantioenriched cyclopropylamides, which are important motifs in drug discovery. researchgate.net Similarly, a chromium(II)-based metalloradical catalysis has been developed for the asymmetric cyclopropanation of α,β-unsaturated amides, yielding cyclopropanes with three contiguous stereocenters in high diastereo- and enantioselectivities. rsc.org These examples showcase how cyclopropyl amide precursors are instrumental in advancing the field of asymmetric catalysis.

Furthermore, palladium-catalyzed two-carbon ring expansion of 2-alkenyl pyrrolidines and piperidines to their corresponding azepane and azocane counterparts demonstrates the utility of these cyclic amines as substrates in the development of novel ring-expansion methodologies. echemi.com

Development of New C-C and C-N Bond Forming Reactions

The construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to organic synthesis. The azocane and cyclopropyl carboxamide motifs have been integral to the development of new reactions that forge these crucial linkages.

The cyclopropyl group, with its unique electronic properties, can participate in a variety of C-C bond-forming reactions. Transition-metal catalysis has enabled the use of functionalized cyclopropanes in cross-coupling reactions, where they can act as either nucleophiles or electrophiles. acs.org For instance, photoredox-catalyzed C–C bond cleavage of arylcyclopropanes has been utilized to form C(sp3)–heteroatom bonds, including C-N bonds, by reacting them with various nucleophiles. nih.gov

The amide functionality within the cyclopropyl carboxamide scaffold can also act as a directing group, influencing the regioselectivity and stereoselectivity of bond-forming reactions. The carboxamide group can chelate to a metal catalyst, bringing the reactive center into close proximity to a specific bond and thereby controlling the outcome of the reaction. This has been demonstrated in the diastereoselective additions to cyclopropene (B1174273) double bonds. nih.gov

The synthesis of N-acylazocanes often involves C-N bond formation. For example, the reaction of 11-chloroneocryptolepine with diamines proceeds through the addition of an amino group to form a new C-N bond, leading to N-substituted neocryptolepine (B1663133) scaffolds. nih.gov

Exploration of Chemical Reactivity and Selectivity Principles

The study of molecules like N-cyclopropylazocane-1-carboxamide, and more broadly its constituent scaffolds, provides a platform to explore fundamental principles of chemical reactivity and selectivity. The interplay between the conformational flexibility of the azocane ring and the electronic effects of the cyclopropyl carboxamide group can lead to unique chemical behaviors.

The azocane ring exists in a variety of low-energy conformations due to the flexibility of the eight-membered ring. The specific conformation adopted can significantly influence the reactivity of the molecule. The nitrogen atom's lone pair availability and the steric environment around the ring are dictated by its conformation. N-acylation, as in this compound, can influence the conformational preference of the azocane ring and the barrier to ring inversion.

The cyclopropyl group is known to exhibit electronic properties that are intermediate between those of alkanes and alkenes. It can donate electron density to an adjacent π-system, a phenomenon often referred to as "cyclopropyl conjugation." researchgate.net This electronic effect can influence the reactivity of the attached carboxamide group. For example, it can affect the rotational barrier of the amide C-N bond and the nucleophilicity of the amide oxygen. korea.ac.kr

The amide functional group itself can act as a directing group in various transformations, controlling the stereochemical outcome of reactions on the cyclopropane ring. nih.gov The ability of the amide to coordinate with metal catalysts can lead to highly selective functionalization of the cyclopropyl moiety. nih.gov

The reactivity of the azocane ring can be influenced by the nature of the N-substituent. An N-acyl group, such as the N-cyclopropylcarboxamide, can withdraw electron density from the nitrogen atom, reducing its nucleophilicity and basicity compared to an N-alkylated or unsubstituted azocane. This modification of the nitrogen's electronic properties can in turn affect its participation in chemical reactions.

Probing Stereoelectronic Effects in Constrained Ring Systems

In the context of an N-acylazocane, the orientation of the nitrogen lone pair is largely delocalized into the carbonyl group of the carboxamide. However, the remaining p-character of the nitrogen lone pair can still participate in stereoelectronic interactions with C-H or C-C bonds across the ring. The conformational flexibility of the azocane ring would allow for the systematic study of how the spatial arrangement of these orbitals affects the strength of such interactions. By synthesizing a series of substituted N-cyclopropylazocane-1-carboxamides and analyzing their conformational equilibria in solution using advanced NMR techniques and theoretical calculations, researchers could gain valuable insights into the nature of these through-space electronic effects. The analysis of 1JC-H coupling constants, for example, can provide experimental evidence for hyperconjugative and homohyperconjugative interactions. beilstein-journals.orgnih.gov

Furthermore, the constrained yet flexible nature of the azocane ring in this compound could serve as a platform to study the influence of stereoelectronic effects on reactivity at different positions of the ring. The electronic communication between the N-carboxamide group and other parts of the ring system, mediated by the ring's conformation, could be systematically investigated. While direct experimental studies on this compound for probing stereoelectronic effects are not extensively documented, the principles established from the study of other N-heterocycles provide a strong rationale for its utility in this area of chemical research. beilstein-journals.orgnih.govresearchgate.net The synthesis of such eight-membered cyclic amines, while challenging due to unfavorable enthalpic and entropic barriers, has been achieved through various synthetic strategies, opening the door for such detailed conformational and stereoelectronic investigations. nih.govresearchgate.netbham.ac.ukorganic-chemistry.org

Understanding Reaction Selectivity through Structure-Reactivity Relationships

The cyclopropyl carboxamide moiety is a valuable scaffold in medicinal chemistry and process development, and understanding the relationship between its structure and reactivity is crucial for predicting and controlling reaction outcomes. Structure-reactivity relationships are often investigated to elucidate reaction mechanisms and to optimize the synthesis of target molecules or the biological activity of drug candidates.

In the synthesis of cyclopropyl carboxamide derivatives, the electronic nature of substituents on the aromatic rings can significantly influence reaction yields. For instance, in the synthesis of 1-phenylcyclopropane carboxamide derivatives, the presence of electron-donating groups on the phenyl ring generally leads to higher yields in the cyclopropanation step compared to electron-withdrawing groups. nih.gov This suggests that the electronic properties of the starting materials have a direct impact on the efficiency of the reaction.

| Substituent on Phenyl Ring | Product | Yield (%) |

|---|---|---|

| H | 1-Phenylcyclopropane acetonitrile | 85 |

| m-CH3 | 1-(m-tolyl)cyclopropane acetonitrile | 90 |

| p-OCH3 | 1-(4-methoxyphenyl)cyclopropane acetonitrile | 86 |

| p-F | 1-(4-fluorophenyl)cyclopropane acetonitrile | 63 |

| p-Cl | 1-(4-chlorophenyl)cyclopropane acetonitrile | 70 |

| m-Br | 1-(3-bromophenyl)cyclopropane acetonitrile | 68 |

| 3,4-diCl | 1-(3,4-dichlorophenyl)cyclopropane acetonitrile | 62 |

The reactivity of the cyclopropane ring itself is also a key aspect of its chemistry. In tandem Heck-ring-opening reactions of cyclopropyl diols, the selectivity of the C-C bond cleavage can be controlled by the substitution pattern and the presence of directing groups. nih.gov Detailed mechanistic studies, often combining experimental work with Density Functional Theory (DFT) calculations, have shown that the regioselectivity of the ring-opening is influenced by the stability of the transition states leading to different products. nih.govacs.org For example, in the palladium-catalyzed ring-opening of an alkenyl cyclopropyl carbinol, the cleavage of the C1-C2 bond was found to be energetically more favorable than the cleavage of the C1-C3 bond, explaining the observed experimental selectivity. nih.gov The difference in the activation free energies for the two competing pathways can be quantified, providing a clear structure-reactivity relationship. nih.govacs.org

| Pathway | Description | ΔG‡ (kcal/mol) |

|---|---|---|

| Path A | Cleavage of C1-C2 bond | 18.7 |

| Path B | Cleavage of C1-C3 bond | 25.9 |

Furthermore, in the context of medicinal chemistry, the structure of cyclopropyl carboxamide derivatives directly impacts their biological activity. Structure-activity relationship (SAR) studies are conducted to identify the key structural features responsible for the desired pharmacological effect. For example, in a series of 2-cyano-3-cyclopropyl-3-hydroxy-N-arylpropenamides developed as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), the nature and position of substituents on the N-aryl ring have a profound effect on the inhibitory potency. nih.gov

| Compound | N-Aryl Substituent | DHODH Inhibition (IC50, μM) | In vivo Activity (DTH Rat, ED50, mg/kg) |

|---|---|---|---|

| Analog 1 | 4'-CF3 | 0.24 | 10 |

| Analog 2 | 3'-CH3, 4'-CF3 | 0.05 | 2 |

| Analog 3 | 4'-Cl | 0.45 | >30 |

| Analog 4 | 4'-F | 0.91 | >30 |

Q & A

Q. What are the common synthetic routes for N-cyclopropylazocane-1-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves coupling a cyclopropylamine derivative with an azocane carbonyl chloride under anhydrous conditions. For example, analogous compounds (e.g., N-butyl-4-propylpiperazine-1-carboxamide) are synthesized via nucleophilic acyl substitution using isocyanates or activated carbonyl intermediates in inert atmospheres (e.g., nitrogen or argon) to minimize hydrolysis . Reaction optimization includes temperature control (0–25°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios to suppress side reactions like over-alkylation. Post-synthesis purification often employs column chromatography or recrystallization .

Q. How is the molecular structure of this compound characterized using spectroscopic techniques?

- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to identify cyclopropane ring protons (δ ~0.5–1.5 ppm) and carboxamide carbonyl signals (δ ~165–170 ppm). High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₁H₁₉N₃O), while IR spectroscopy confirms the amide C=O stretch (~1640–1680 cm⁻¹). For stereochemical analysis, X-ray crystallography with SHELX programs (e.g., SHELXL for refinement) resolves absolute configurations, particularly for chiral centers in the azocane or cyclopropane moieties .

Q. What are the typical applications of this compound in medicinal chemistry research?

- Methodological Answer : This compound serves as a scaffold for developing bioactive analogs targeting G protein-coupled receptors (GPCRs) or enzymes. For example, similar carboxamides (e.g., N-[(4-chlorophenyl)methyl]-3-(4-fluorophenyl)azepane-1-carboxamide) are evaluated for binding affinity via radioligand assays or computational docking (e.g., AutoDock Vina). Researchers also study metabolic stability using liver microsome assays and cytotoxicity via MTT tests in cell lines .

Advanced Research Questions

Q. How can researchers mitigate discrepancies in crystallographic data for this compound derivatives?

- Methodological Answer : Contradictions in crystallographic datasets (e.g., twinning, poor resolution) require iterative refinement using SHELXL with restraints for bond lengths/angles. For ambiguous electron density, omit maps or DFT-optimized molecular geometries (e.g., Gaussian09) guide model adjustments. Multi-temperature crystallography (e.g., 100 K vs. 298 K) can resolve thermal motion artifacts . Cross-validation against spectroscopic data (NMR/IR) ensures consistency .

Q. What strategies are effective for analyzing metabolic pathways of this compound in vitro?

- Methodological Answer : Use LC-MS/MS with hepatocyte incubations to identify phase I/II metabolites. Isotopic labeling (e.g., ¹⁴C at the cyclopropane ring) tracks metabolic hotspots. Enzyme inhibition assays (e.g., CYP450 isoforms) pinpoint metabolic liabilities. For quantitative analysis, apply Michaelis-Menten kinetics to derive Vₘₐₓ and Kₘ values .

Q. How can computational methods predict the physicochemical properties of this compound analogs?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) model solvation effects and logP (partition coefficient). Density Functional Theory (DFT) calculates pKa (e.g., via Jaguar) and frontier molecular orbitals for reactivity predictions. QSAR models (e.g., using MOE or Schrödinger) correlate structural descriptors (e.g., topological polar surface area) with bioavailability .

Q. What experimental designs are optimal for assessing structure-activity relationships (SAR) in this compound derivatives?

- Methodological Answer : A focused library approach varies substituents on the azocane (e.g., alkyl, aryl) and cyclopropane (e.g., halogen, methyl) groups. High-throughput screening (HTS) in target-specific assays (e.g., kinase inhibition) identifies hits. Free-Wilson analysis or Matthews correlation coefficients quantify substituent contributions to activity. For enantiomeric effects, chiral HPLC separates stereoisomers for individual testing .

Data Contradiction and Validation

Q. How should researchers address conflicting biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or compound purity. Validate purity via HPLC-UV/ELSD (>95%) and confirm identity with 2D NMR (HSQC, HMBC). Replicate studies under standardized conditions (e.g., ATCC cell lines, fixed incubation times). Meta-analyses using Bland-Altman plots or Cohen’s κ quantify inter-study agreement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.